molecular formula C17H23N3O3 B6054773 3-{amino[4-(4-methoxyphenyl)-1-piperazinyl]methylene}-2,4-pentanedione

3-{amino[4-(4-methoxyphenyl)-1-piperazinyl]methylene}-2,4-pentanedione

Cat. No. B6054773
M. Wt: 317.4 g/mol
InChI Key: ZWTHQBQIPIHPBH-USZBIXTISA-N
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Description

3-{amino[4-(4-methoxyphenyl)-1-piperazinyl]methylene}-2,4-pentanedione, also known as MPDP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential pharmaceutical applications. This compound belongs to the class of piperazine derivatives and has been studied extensively in recent years for its various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 3-{amino[4-(4-methoxyphenyl)-1-piperazinyl]methylene}-2,4-pentanedione is not fully understood, but it is believed to act on the GABAergic system by increasing the release of GABA and enhancing its inhibitory effects. The compound may also act on the glutamatergic system by reducing the release of glutamate, which is a major excitatory neurotransmitter.
Biochemical and Physiological Effects:
3-{amino[4-(4-methoxyphenyl)-1-piperazinyl]methylene}-2,4-pentanedione has been found to exhibit a range of biochemical and physiological effects, including anticonvulsant, anxiolytic, and neuroprotective effects. The compound has also been shown to improve cognitive function and memory in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-{amino[4-(4-methoxyphenyl)-1-piperazinyl]methylene}-2,4-pentanedione in lab experiments is its relatively low toxicity and high selectivity for the GABAergic system. However, one of the limitations of using this compound is its poor solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for research on 3-{amino[4-(4-methoxyphenyl)-1-piperazinyl]methylene}-2,4-pentanedione, including further investigation of its mechanism of action and its potential therapeutic applications in the treatment of neurological disorders. Additional studies may also be conducted to explore the compound's potential as a cognitive enhancer and its effects on other physiological systems.

Synthesis Methods

The synthesis of 3-{amino[4-(4-methoxyphenyl)-1-piperazinyl]methylene}-2,4-pentanedione can be achieved through various methods, including the reaction of 4-methoxybenzaldehyde with piperazine in the presence of acetic acid and subsequent reaction with 2,4-pentanedione. Another method involves the reaction of 4-methoxybenzaldehyde with piperazine in the presence of acetic acid and subsequent reaction with 2,4-pentanedione in the presence of ammonium acetate.

Scientific Research Applications

3-{amino[4-(4-methoxyphenyl)-1-piperazinyl]methylene}-2,4-pentanedione has been found to have potential applications in the field of pharmaceuticals, particularly in the development of drugs for the treatment of various neurological disorders. The compound has been shown to exhibit significant anticonvulsant and neuroprotective effects, making it a promising candidate for the treatment of epilepsy, Alzheimer's disease, and Parkinson's disease.

properties

IUPAC Name

(Z)-4-hydroxy-3-[4-(4-methoxyphenyl)piperazine-1-carboximidoyl]pent-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O3/c1-12(21)16(13(2)22)17(18)20-10-8-19(9-11-20)14-4-6-15(23-3)7-5-14/h4-7,18,21H,8-11H2,1-3H3/b16-12+,18-17?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWTHQBQIPIHPBH-USZBIXTISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C(C(=O)C)C(=N)N1CCN(CC1)C2=CC=C(C=C2)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C(/C(=O)C)\C(=N)N1CCN(CC1)C2=CC=C(C=C2)OC)/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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